molecular formula C18H17BrN4O2 B2644474 (E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide CAS No. 682792-53-6

(E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide

Cat. No.: B2644474
CAS No.: 682792-53-6
M. Wt: 401.264
InChI Key: VRYDFHSEUMCZKD-RGVLZGJSSA-N
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Description

(E)-2-(2-bromophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group and a benzoimidazole moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-bromophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzoimidazole core, followed by the introduction of the bromophenoxy group. The final step involves the condensation of the intermediate with acetohydrazide under specific conditions to yield the target compound. Common reagents used in these reactions include bromine, phenol derivatives, and hydrazine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-bromophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other derivatives.

    Reduction: This reaction can reduce the compound to simpler forms or alter specific functional groups.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted phenoxy derivatives.

Scientific Research Applications

(E)-2-(2-bromophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Its unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(2-bromophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-chlorophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide
  • (E)-2-(2-fluorophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide
  • (E)-2-(2-iodophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide

Uniqueness

(E)-2-(2-bromophenoxy)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-2-23-15-9-5-4-8-14(15)21-17(23)11-20-22-18(24)12-25-16-10-6-3-7-13(16)19/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYDFHSEUMCZKD-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NNC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=N/NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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